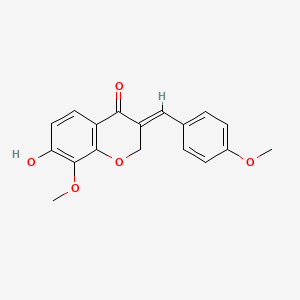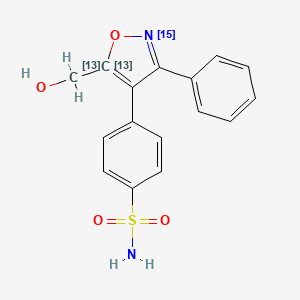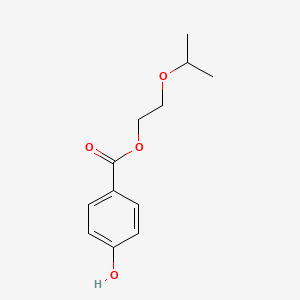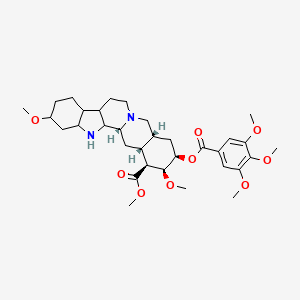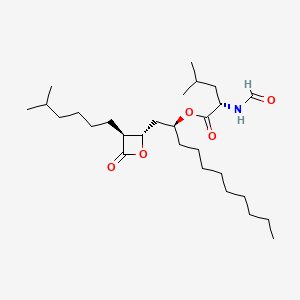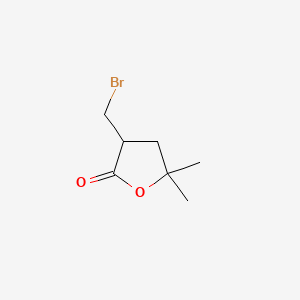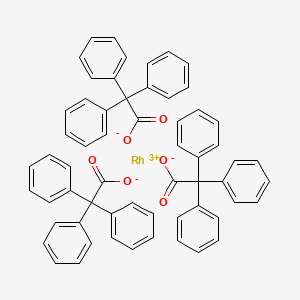
三苯基乙酸铑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rhodium triphenyl acetate is an organometallic compound that features rhodium as the central metal atom coordinated with triphenyl acetate ligands. This compound is known for its applications in catalysis, particularly in organic synthesis and industrial processes. It is a versatile reagent and catalyst, often used in thin film deposition, industrial chemistry, pharmaceuticals, and LED manufacturing .
科学研究应用
Rhodium triphenyl acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, such as hydroformylation and hydrogenation.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
作用机制
Target of Action
Rhodium triphenyl acetate, also known as rhodium(3+);2,2,2-triphenylacetate, is primarily used as a catalyst in various organic transformations . The primary targets of this compound are the reactant molecules in these transformations. The role of rhodium triphenyl acetate is to accelerate the reaction rate and increase the yield of the desired product .
Mode of Action
The mode of action of rhodium triphenyl acetate involves its interaction with reactant molecules to facilitate their transformation. It is suggested that rhodium-centered radical species, generated from various tertiary phosphines via phosphine–oxidant charge transfer processes, photoredox catalysis, and electrochemical oxidations, can give rise to many unprecedented activation modes and reactions .
Biochemical Pathways
These transformations can involve a variety of biochemical pathways, depending on the specific reactants and conditions .
Result of Action
The result of rhodium triphenyl acetate’s action is the facilitation of various organic transformations. These transformations can lead to the formation of a wide range of organic compounds, including cyclic carbamates, nitrene insertions, and cyclic oxonium ylides .
准备方法
Synthetic Routes and Reaction Conditions: Rhodium triphenyl acetate can be synthesized through the reaction of rhodium chloride with triphenyl acetate in the presence of a suitable base. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired complex. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods: In industrial settings, the production of rhodium triphenyl acetate involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include the use of automated reactors and purification systems to streamline the production and maintain consistency in the quality of the compound .
化学反应分析
Types of Reactions: Rhodium triphenyl acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form rhodium(III) species.
Reduction: It can be reduced back to rhodium(I) species under suitable conditions.
Substitution: The triphenyl acetate ligands can be substituted with other ligands, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as hydrogen gas or hydrides are used.
Substitution: Ligand exchange reactions often involve phosphines, amines, or other coordinating ligands.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhodium(III) complexes, while reduction can regenerate rhodium(I) species. Substitution reactions can produce a variety of rhodium complexes with different ligands .
相似化合物的比较
Rhodium triphenyl phosphine: Another rhodium complex with triphenyl phosphine ligands, used in similar catalytic applications.
Rhodium acetate: A simpler rhodium complex with acetate ligands, also used in catalysis.
Rhodium carbonyl complexes: These complexes feature carbonyl ligands and are used in hydroformylation and other catalytic processes.
Uniqueness: Rhodium triphenyl acetate is unique due to the presence of triphenyl acetate ligands, which provide distinct steric and electronic properties. This uniqueness allows for specific catalytic activities and selectivities that may not be achievable with other rhodium complexes. The compound’s versatility and stability make it a valuable reagent in both research and industrial applications .
属性
IUPAC Name |
rhodium(3+);2,2,2-triphenylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C20H16O2.Rh/c3*21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h3*1-15H,(H,21,22);/q;;;+3/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIVYHNRWSWCRU-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].[Rh+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H45O6Rh |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
964.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
